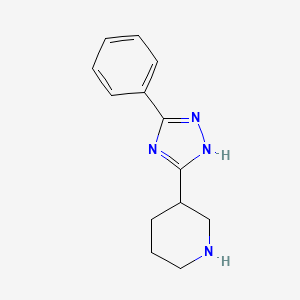

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Description

Properties

IUPAC Name |

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRMJEUPVCOVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-1,2,4-triazole. This intermediate is then reacted with piperidine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its antibacterial properties, particularly against various Gram-positive and Gram-negative bacteria. Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity, with some studies noting that modifications to the triazole ring can enhance this activity.

Case Study: Antibacterial Screening

- A study synthesized several triazole derivatives and tested them against bacteria such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values lower than standard antibiotics like ciprofloxacin, indicating a potential for developing new antibacterial agents .

| Compound | Bacteria Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative A | S. aureus | 0.5 | |

| Triazole Derivative B | E. coli | 1.0 | |

| Ciprofloxacin | S. aureus | 2.0 |

Antiviral Activity

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine has also been investigated for its antiviral properties. Some derivatives have shown effectiveness against viruses such as HIV and herpes simplex virus (HSV).

Case Study: Antiviral Screening

- In a study involving a series of piperidine derivatives, compounds were evaluated for their ability to inhibit HIV-1 replication. Several derivatives demonstrated moderate to strong antiviral activity, suggesting that the triazole moiety may play a critical role in enhancing the antiviral efficacy .

| Compound | Virus Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Piperidine Derivative A | HIV-1 | 5.0 | |

| Piperidine Derivative B | HSV-1 | 10.0 |

Anti-inflammatory Properties

Beyond its antibacterial and antiviral activities, the compound has been explored for its anti-inflammatory effects. Some studies indicate that triazole derivatives can inhibit inflammation-related pathways.

Case Study: Anti-inflammatory Activity

- Research demonstrated that certain triazole compounds reduced inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

| Compound | Inflammatory Model Used | Inhibition (%) | Reference |

|---|---|---|---|

| Triazole Derivative C | Carrageenan-induced edema in rats | 70% | |

| Triazole Derivative D | Paw edema model in rats | 65% |

Potential in Drug Development

The unique structure of this compound makes it a candidate for further drug development across various therapeutic areas.

Research Insights:

- The versatility of the triazole ring allows for modifications that can tailor the compound's activity towards specific targets in bacterial or viral infections.

- Ongoing research aims to optimize these derivatives to enhance their efficacy and reduce potential side effects.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key structural variations among analogues include substituents on the triazole ring, substitution position on the piperidine, and additional functional groups. Below is a comparative analysis:

Physicochemical and Structural Insights

- Solubility : The hydrochloride salts (e.g., C₁₃H₁₇ClN₄) exhibit enhanced water solubility compared to free bases, critical for agricultural formulations .

Discussion of Discrepancies and Limitations

- Molecular Formula Conflicts : reports C₁₅H₁₈ClN₅ for 4-(3-phenyl-triazolyl)piperidine hydrochloride, conflicting with (C₁₃H₁₇ClN₄). This may stem from errors in source documentation or salt-form misrepresentation.

- Biological Data Gaps: Limited IC₅₀ or binding affinity data for the target compound restricts direct pharmacological comparisons with analogues like EGFR inhibitors .

Biological Activity

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C₁₃H₁₇ClN₄, with a CAS number of 1263094-24-1. It is often encountered in its hydrochloride form, which is noted for being an irritant . The compound features a triazole ring that is known for its biological activity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole precursors. The optimization of reaction conditions has been crucial for enhancing yields and purity. For instance, modifications in solvent choice and temperature have been shown to significantly influence the outcomes of these reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For example, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities in vitro against various pathogens. The introduction of different substituents on the triazole ring has been found to enhance these activities .

| Compound | Activity Type | Target Organism | IC50 (μM) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 30 |

| This compound | Antifungal | Candida albicans | 25 |

Antiviral Activity

In addition to antimicrobial properties, this compound has been evaluated for antiviral activity. Studies have shown that similar triazole derivatives exhibit protective effects against viruses such as HIV and HSV. For instance, certain modifications led to enhanced efficacy against these viral strains .

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition. Research indicates that it can act as a selective inhibitor of serine proteases involved in coagulation pathways. The introduction of specific functional groups into the triazole framework has been linked to improved inhibitory potency against thrombin and factor XIIa .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

- Antithrombotic Agents : A series of amide-functionalized triazoles were synthesized and tested for their ability to inhibit blood coagulation factors. One derivative showed an IC50 value of 28 nM against factor XIIa, indicating potent antithrombotic potential .

- Antiviral Screening : A study involving a range of piperidine derivatives demonstrated that some exhibited moderate protection against Coxsackievirus B2 (CVB-B) and HSV type 1 (HSV-1), with IC50 values around 92 μM for certain derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.